4-Amino-2-chlorobenzamide

Overview

Description

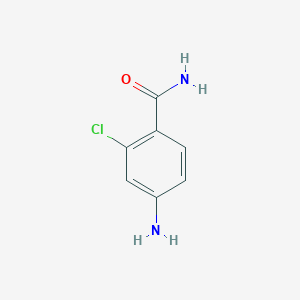

4-Amino-2-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with ammonium chloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of 1-hydroxybenzotriazole monohydrate and diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred overnight at room temperature, followed by precipitation and extraction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The compound can be reduced using reagents such as tin(II) chloride dihydrate in ethanol under reflux conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Reduction Reactions: Tin(II) chloride dihydrate in ethanol is commonly used for reduction.

Major Products Formed:

Substitution Reactions: Depending on the substituents introduced, various substituted benzamides can be formed.

Reduction Reactions: Reduction typically yields the corresponding amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-amino-2-chlorobenzamide serves as an important intermediate for creating more complex molecules. Its structure allows for further modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its interactions with biological systems:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including carbonic anhydrases. Research indicates that it can selectively inhibit carbonic anhydrase IX (CA IX), which is implicated in cancer progression. The IC50 values for CA IX inhibition range from 10.93 nM to 25.06 nM, demonstrating its potency in targeting this enzyme .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at certain concentrations . This suggests potential use in treating resistant bacterial infections.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), significantly increasing apoptotic markers compared to control groups . This property highlights its potential role in cancer treatment protocols.

- Pharmaceutical Development : As a precursor in drug synthesis, it is being investigated for its potential therapeutic applications against bacterial infections and inflammatory diseases .

Case Studies and Research Findings

Several key studies illustrate the applications of this compound:

- Enzyme Inhibition Study : A focused study on the inhibition of carbonic anhydrases demonstrated that derivatives of this compound could selectively inhibit CA IX over CA II, showcasing its potential for targeted cancer therapies .

- Apoptosis Induction in Cancer Cells : Research revealed that treatment with this compound led to increased apoptotic markers in MDA-MB-231 cells, indicating its potential as an anticancer agent .

- Antibacterial Activity Evaluation : Comparative analyses showed that this compound exhibited significant antibacterial effects at concentrations lower than many conventional antibiotics, suggesting its utility in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

| Activity Type | Target/Effect | Observations/Results |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50 values between 10.93 nM - 25.06 nM |

| Antimicrobial | Staphylococcus aureus | Up to 80% inhibition at specific doses |

| Anticancer | MDA-MB-231 Breast Cancer Cells | Increased apoptosis markers |

Mechanism of Action

The mechanism of action of 4-Amino-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 2-Amino-4-chlorobenzamide

- 2-Amino-5-chlorobenzamide

- 3-(Aminosulfonyl)-4-chlorobenzamide

- N-(2-Amino-2-oxoethyl)-4-chlorobenzamide

Comparison: 4-Amino-2-chlorobenzamide is unique due to the specific positioning of the amino and chloro groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-4-chlorobenzamide, it may exhibit different chemical and biological properties due to the variation in the position of functional groups .

Biological Activity

4-Amino-2-chlorobenzamide is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7ClN2O. Its structure features an amino group (-NH2) and a chlorine atom attached to a benzamide framework, which contributes to its reactivity and interaction with biological molecules. The presence of the amino group allows for hydrogen bonding, while the chlorobenzamide moiety can engage with hydrophobic regions in proteins, influencing their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The chlorobenzamide portion is believed to facilitate interactions within hydrophobic pockets of proteins, potentially altering their functional states.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, modulating the activity of specific targets involved in cellular processes.

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may possess antitumor properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

- Enzyme Interaction Studies :

-

Antiproliferative Effects :

- In vitro assays revealed that related compounds exhibited significant antiproliferative effects against various cancer cell lines. For instance, a derivative with structural similarities demonstrated an IC50 value of 1.30 μM against HepG2 cells, suggesting that modifications to the benzamide structure can enhance biological activity .

-

Mechanistic Insights :

- Research into the mechanisms revealed that the compound could induce apoptosis and cause G2/M phase arrest in cancer cells. This was linked to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Comparative Analysis

The following table summarizes key findings related to this compound and its structural analogs:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino and chloro substituents | Enzyme inhibition, potential antitumor activity |

| 4-Chloro-3-bromobenzamide | Bromine instead of chlorine | Different reactivity profile |

| 4-Chloro-3-fluorobenzamide | Fluorine substitution | Altered binding dynamics |

| 4-Chloro-3-nitrobenzamide | Nitro group addition | Potentially different electronic effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-2-chlorobenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via amide formation from 4-amino-2-chlorobenzoic acid (CAS 2457-76-3) using ammonia or ammonium hydroxide under controlled reflux conditions. Optimization of reaction time, temperature, and stoichiometry is critical. For example, in analogous syntheses, yields improved when using 35% aqueous NH₄OH at room temperature for 4 hours (71% yield for similar chlorinated benzamides) . Alternative routes involve nitro reduction of intermediates, but this requires careful monitoring to avoid over-reduction or side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- Melting Point Analysis : Expected mp ~210–215°C (based on structurally similar compounds) .

- Spectroscopy : FT-IR to confirm amide (C=O stretch ~1650 cm⁻¹) and amine (N-H stretches ~3300 cm⁻¹) groups. ¹H/¹³C NMR to resolve aromatic protons and chlorine-induced splitting patterns.

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against standards .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in airtight containers at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as amide bonds may degrade under acidic/basic conditions. For long-term storage, desiccants like silica gel are recommended. Stability studies should include periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁) with unit cell parameters a = 3.9595 Å, b = 22.6656 Å, c = 8.0285 Å, and β = 104.257°. Hydrogen bonding between the amide NH₂ and carboxyl O atoms stabilizes the lattice, while chlorine’s steric effects influence packing density. Refinement parameters (R = 0.029, wR = 0.077) ensure high data reliability .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodology :

- Systematic Substituent Variation : Introduce electron-withdrawing/donating groups at the 4-amino or 2-chloro positions to modulate electronic effects.

- Computational Modeling : DFT calculations to predict charge distribution and binding affinities (e.g., for receptor targets).

- Biological Assays : Compare IC₅₀ values across derivatives to isolate steric/electronic contributions. For example, 5-chloro analogues showed reduced activity in enzyme inhibition studies, highlighting positional sensitivity .

Q. How can discrepancies in analytical results (e.g., NMR vs. LC-MS) be troubleshooted?

- Methodology :

- Sample Contamination : Re-run NMR in deuterated DMSO to check for solvent impurities.

- Ionization Issues in LC-MS : Use ESI+ mode with 0.1% formic acid to enhance protonation. Confirm molecular ion ([M+H]⁺ = m/z 172.05) and chlorine isotope patterns.

- Degradation Products : Perform stability-indicating assays under stress conditions (heat, light, pH extremes) .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

- Methodology :

- Acidic Hydrolysis : Protonation of the amide nitrogen leads to cleavage, forming 4-amino-2-chlorobenzoic acid and NH₃ (confirmed by TLC spots at Rf = 0.3 in ethyl acetate/hexane).

- Basic Hydrolysis : OH⁻ attack on the carbonyl generates a carboxylate intermediate, detectable via pH-dependent UV shifts .

Q. How can researchers validate the role of this compound in inhibiting PARP-1 for cancer therapy?

- Methodology :

- Enzyme Assays : Measure NAD⁺ depletion in recombinant PARP-1 systems.

- Cellular Studies : Use BRCA-mutated cell lines to assess synthetic lethality. Compare IC₅₀ values with known inhibitors (e.g., Olaparib).

- Crystallography : Co-crystallize the compound with PARP-1’s catalytic domain to map binding interactions .

Properties

IUPAC Name |

4-amino-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHLLLRWDYHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465715 | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211374-81-1 | |

| Record name | 4-Amino-2-chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.